2-Aminoadamantane

Immunopharmacology T lymphocyte Lyt-2

Differentiate your antiviral and antiparasitic research pipeline with 2-Aminoadamantane (CAS 13074-39-0). This C2-positional isomer of amantadine is not interchangeable with generic 1-aminoadamantane. Its unique stereoelectronic profile enables the synthesis of 2-alkyl-derivatives that retain nanomolar efficacy against amantadine-resistant influenza A strains (M2 S31N mutant), and trypanocidal analogs with up to 1460-fold greater potency than amantadine-based scaffolds. For cancer research, it serves as the privileged precursor for Tdp1 inhibitors that enhance topotecan cytotoxicity >5-fold. When your target requires isomer-specific library synthesis, specify the 2-amino scaffold to ensure pharmacological validity.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 13074-39-0
Cat. No. B082074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoadamantane
CAS13074-39-0
Synonyms2-aminoadamantane
2-aminoadamantane hydrochloride
2-aminoadamantane sulfate (1:1)
2-aminoadamantane sulfate (2:1)
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3N
InChIInChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2
InChIKeyQZWNXXINFABALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoadamantane (CAS 13074-39-0) for Research: Structural Isomer Differentiation from 1-Aminoadamantane


2-Aminoadamantane (2-Adamantanamine; CAS 13074-39-0) is a positional isomer of the clinically established adamantane derivative amantadine (1-aminoadamantane), distinguished by the attachment of the primary amine group to a secondary bridge carbon (C2 position) rather than the tertiary bridgehead carbon (C1 position) of the adamantane cage . This structural isomerism confers distinct stereoelectronic properties, including altered basicity (predicted pKa 10.85 ± 0.20 versus amantadine's reported pKa ~10.1) and hydrogen-bonding geometry [1]. The compound is commercially supplied as the free base (melting point 230–236°C) or as the hydrochloride salt (CAS 10523-68-9, purity typically ≥99%) for enhanced aqueous solubility and handling [2].

2-Aminoadamantane Isomer-Specific Activity: Why Amantadine Cannot Be Substituted


Despite sharing identical molecular formula (C₁₀H₁₇N) and molecular weight (151.25 g/mol) with amantadine, the positional isomerism of 2-aminoadamantane produces markedly divergent pharmacological and biological profiles. Direct comparative studies demonstrate that the location of the amine substituent alters the molecule's capacity to modulate lymphocyte activity [1], affects the inhibitory profile against amantadine-resistant influenza A strains carrying the S31N M2 channel mutation [2], and influences the compound's utility as a scaffold for derivatization in antiparasitic drug discovery [3]. These isomer-dependent functional differences preclude generic interchange and necessitate compound-specific procurement for target research applications.

2-Aminoadamantane (CAS 13074-39-0): Quantitative Comparative Evidence for Scientific Selection


T Lymphocyte Subset Sparing: Differential Immunomodulation by 2-Aminoadamantane versus Amantadine

Direct head-to-head in vitro comparison of 2-aminoadamantane (2-NH2-Adam) and its positional isomer amantadine (AmTd) demonstrated that both aminoadamantanes impacted Lyt-2+ T lymphocyte proliferation while sparing L3T4+ T lymphocytes. However, the study explicitly concluded that the location of the substituent group on the adamantane ring altered the molecule's capacity to modulate lymphocyte activity, establishing that isomer position dictates immunomodulatory potency and selectivity profile [1]. This isomer-specific activity profile has implications for the compound's use as a selective immunomodulatory tool in T cell subset research.

Immunopharmacology T lymphocyte Lyt-2 L3T4

Antiviral Scaffold Potency: 2-Alkyl-2-Aminoadamantane Derivatives Retain Activity Against Amantadine-Resistant S31N Influenza A

While the parent 2-aminoadamantane free base exhibits limited direct antiviral activity, its 2-alkyl-substituted derivatives demonstrate a critical differentiation from amantadine: retention of in vitro efficacy against influenza A strains harboring the S31N M2 channel mutation that confers resistance to amantadine and rimantadine. Specifically, 2-methyl-2-aminoadamantane (the minimal 2-alkyl derivative, differing from the parent by a single CH₂ group at the C2 position) exhibited antiviral activity against two M2 S31N viruses (A/Calif/07/2009 H1N1 and A/PR/8/34 H1N1) with IC₅₀ values ranging from 0.5 to 2.5 μM, whereas amantadine is inactive against these strains [1][2]. The wild-type strain A/Hong Kong/1/68 (H3N2) developed resistance to representative 2-alkyl-2-aminoadamantane derivatives within a single passage, but the S31N A/Calif/07/2009 strain required more than 8 passages to develop resistance in vitro, and resistant virus lacked mutations in the M2 transmembrane domain [1].

Antiviral Influenza A M2 proton channel S31N mutation

Trypanocidal Scaffold Enhancement: 2-Aminoadamantane Derivatives Exhibit ~280-Fold Potency Increase Over Amantadine

In a systematic structure-activity relationship study of 1-alkyl-2-aminoadamantanes against Trypanosoma brucei (the causative agent of African trypanosomiasis), the 2-aminoadamantane scaffold enabled substantially higher trypanocidal potency compared to both amantadine and rimantadine. Specific analogues derived from the 2-aminoadamantane core exhibited dramatic potency enhancements: analogue 1d demonstrated ~280-fold greater activity than amantadine, while analogue 2c (R = C₈H₁₇) was 1460-fold more active than amantadine and 77-fold more active than rimantadine [1]. The study concluded that the synergistic effect of lipophilic character at the C1 side chain combined with C2 functionality—a structural arrangement uniquely accessible via the 2-aminoadamantane scaffold—drives trypanocidal activity [1].

Trypanocidal African trypanosomiasis Trypanosoma brucei Antiparasitic

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition: 2-Aminoadamantane-Derived Inhibitor Potency

In a comparative study of aminoadamantane-monoterpene conjugates, compound 4a synthesized from 2-aminoadamantane and citronellal demonstrated potent inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1) with an IC₅₀ of 3.5 μM. In parallel, a compound synthesized from 1-aminoadamantane (amantadine scaffold) and (+)-myrtenal exhibited Tdp1 inhibition with an IC₅₀ of 6 μM [1]. This represents a 1.7-fold potency advantage for the 2-aminoadamantane-derived inhibitor. Furthermore, compound 4a at 10 μM enhanced the cytotoxicity of topotecan (a topoisomerase I poison) against HCT-116 colon cancer cells more than fivefold and increased potency against A-549 lung cancer cells by 1.5-fold, demonstrating functional chemosensitization activity [1].

Tdp1 DNA repair Topoisomerase Cancer

2-Aminoadamantane (CAS 13074-39-0): Recommended Research Applications Based on Comparative Evidence


Synthesis of 2-Alkyl-2-Aminoadamantane Derivatives for Amantadine-Resistant Influenza A Research

Use 2-aminoadamantane as the core synthetic scaffold for preparing 2-alkyl-substituted derivatives (e.g., 2-methyl-2-aminoadamantane) that retain antiviral activity against M2 S31N mutant influenza A strains (A/Calif/07/2009 H1N1, A/PR/8/34 H1N1) with IC₅₀ values of 0.5–2.5 μM [1]. This application is supported by direct evidence that 2-alkyl-2-aminoadamantane derivatives block amantadine-resistant viral replication through an alternative mechanism involving hemagglutinin (HA) binding interference rather than M2 channel blockade, with resistance development requiring >8 passages in vitro compared to single-passage resistance for wild-type strains [1].

Medicinal Chemistry Lead Optimization for Trypanosoma brucei Inhibitors

Employ 2-aminoadamantane as the privileged starting scaffold for synthesizing 1-alkyl-2-aminoadamantane analogues with substantially enhanced trypanocidal activity relative to 1-aminoadamantane-based comparators. Documented potency improvements include ~280-fold (analogue 1d) and 1460-fold (analogue 2c) over amantadine, attributable to synergistic lipophilic substitution at C1 combined with C2 amino functionality [2]. This scaffold-specific advantage is not replicable using the 1-aminoadamantane (amantadine) core.

Immunomodulatory Studies of T Lymphocyte Subset-Specific Modulation

Utilize 2-aminoadamantane in in vitro immunopharmacology studies requiring investigation of isomer-dependent effects on T lymphocyte subpopulations. Direct comparative evidence establishes that while both amantadine and 2-aminoadamantane impact Lyt-2+ T cells while sparing L3T4+ T cells, the positional isomerism alters the quantitative capacity to modulate lymphocyte activity [3]. This makes 2-aminoadamantane the appropriate selection for studies probing the structure-activity relationship of aminoadamantane immunomodulation.

DNA Repair Inhibitor Development Targeting Tdp1 for Cancer Chemosensitization

Use 2-aminoadamantane as a synthetic precursor for monoterpene-conjugated Tdp1 inhibitors. Compound 4a (synthesized from 2-aminoadamantane and citronellal) inhibits Tdp1 with IC₅₀ 3.5 μM and enhances topotecan cytotoxicity more than fivefold in HCT-116 colon cancer cells, demonstrating functional chemosensitization at 10 μM concentrations [4]. The 2-aminoadamantane scaffold yields 1.7-fold greater Tdp1 inhibitory potency than comparable 1-aminoadamantane-derived conjugates under identical conjugation strategies.

Technical Documentation Hub

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